molecular formula C17H15N5OS3 B11663316 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11663316
M. Wt: 401.5 g/mol
InChI Key: JJYPPUKXJQBGDX-VXLYETTFSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiadiazole ring, a benzylsulfanyl group, and a pyridinylmethylidene moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzylsulfanyl group.

    Formation of the Hydrazide: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Condensation with Pyridin-2-ylmethylidene: Finally, the acetohydrazide is condensed with pyridine-2-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.

Biology

Biologically, the compound has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents, given their ability to interact with specific molecular targets involved in cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.

Mechanism of Action

The mechanism by which 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide exerts its effects varies depending on the application:

    Antimicrobial Activity: The compound likely disrupts microbial cell membranes or interferes with essential enzymatic processes.

    Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell growth and survival, such as kinases or transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
  • **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. The presence of the pyridinylmethylidene moiety, in particular, can enhance its ability to interact with certain biological targets or metal ions in coordination chemistry.

This detailed overview provides a comprehensive understanding of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H15N5OS3

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H15N5OS3/c23-15(20-19-10-14-8-4-5-9-18-14)12-25-17-22-21-16(26-17)24-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,23)/b19-10+

InChI Key

JJYPPUKXJQBGDX-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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